molecular formula C5H5F3N2 B184470 1-methyl-5-(trifluoromethyl)-1H-pyrazole CAS No. 153085-15-5

1-methyl-5-(trifluoromethyl)-1H-pyrazole

Cat. No. B184470
M. Wt: 150.1 g/mol
InChI Key: UQLANBZLKVLADA-UHFFFAOYSA-N
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Description

1-Methyl-5-(trifluoromethyl)-1H-pyrazole is a chemical compound with the molecular formula C5H5F3N2 . It is a derivative of pyrazole, a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of 1-methyl-5-(trifluoromethyl)-1H-pyrazole can be analyzed using various spectroscopic techniques . The presence of the trifluoromethyl group and the pyrazole ring in the molecule imparts unique structural characteristics to the compound .


Chemical Reactions Analysis

The chemical reactions involving 1-methyl-5-(trifluoromethyl)-1H-pyrazole have been explored in the context of its use as an intermediate in the synthesis of other compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-methyl-5-(trifluoromethyl)-1H-pyrazole can be determined using various analytical techniques . The presence of the trifluoromethyl group and the pyrazole ring in the molecule can influence its physical and chemical properties .

Scientific Research Applications

Agrochemical Industry

1-methyl-5-(trifluoromethyl)-1H-pyrazole and its derivatives are used in the agrochemical industry, particularly in the protection of crops from pests . The major use of these derivatives is in the synthesis of active agrochemical ingredients .

Results or Outcomes

The use of 1-methyl-5-(trifluoromethyl)-1H-pyrazole and its derivatives in the agrochemical industry has led to the development of more effective pesticides. More than 20 new trifluoromethylpyridine (TFMP)-containing agrochemicals have acquired ISO common names .

Pharmaceutical Industry

1-methyl-5-(trifluoromethyl)-1H-pyrazole and its derivatives also find applications in the pharmaceutical industry . Several derivatives are used in the development of pharmaceutical and veterinary products .

Method of Application

In the pharmaceutical industry, these compounds are typically used as intermediates in the synthesis of active pharmaceutical ingredients . The specific methods of synthesis and application can vary widely depending on the specific pharmaceutical product being developed.

Results or Outcomes

Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine (TFMP) moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Chemical Synthesis

1-methyl-5-(trifluoromethyl)-1H-pyrazole is used as an intermediate in the synthesis of various organic compounds .

Results or Outcomes

The use of 1-methyl-5-(trifluoromethyl)-1H-pyrazole in chemical synthesis has enabled the production of a wide range of organic compounds . The specific outcomes can vary widely depending on the specific synthesis process and the target compound .

Material Science

1-methyl-5-(trifluoromethyl)-1H-pyrazole and its derivatives have potential applications in the field of material science . The unique properties of these compounds, such as their electron-withdrawing characteristics, make them useful in the development of new materials .

Method of Application

In material science, these compounds can be used in various ways, such as in the synthesis of polymers or in the development of new materials with unique properties .

Intermediate in Organic Synthesis

1-methyl-5-(trifluoromethyl)-1H-pyrazole is used as an intermediate in the synthesis of various organic compounds .

Results or Outcomes

The use of 1-methyl-5-(trifluoromethyl)-1H-pyrazole in organic synthesis has enabled the production of a wide range of organic compounds . The specific outcomes can vary widely depending on the specific synthesis process and the target compound .

Development of Fluorinated Organic Chemicals

1-methyl-5-(trifluoromethyl)-1H-pyrazole and its derivatives have potential applications in the development of fluorinated organic chemicals . The unique properties of these compounds, such as their electron-withdrawing characteristics, make them useful in this field .

Method of Application

In the development of fluorinated organic chemicals, these compounds can be used in various ways, such as in the synthesis of new compounds with unique properties .

Safety And Hazards

The safety and hazards associated with 1-methyl-5-(trifluoromethyl)-1H-pyrazole are not well-documented . It is recommended to handle this compound with appropriate safety measures .

Future Directions

The future directions for the study of 1-methyl-5-(trifluoromethyl)-1H-pyrazole could involve exploring its potential applications in various fields such as agrochemicals and pharmaceuticals . The unique structural characteristics of this compound make it a promising candidate for the development of novel functional materials .

properties

IUPAC Name

1-methyl-5-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2/c1-10-4(2-3-9-10)5(6,7)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLANBZLKVLADA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60572617
Record name 1-Methyl-5-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-5-(trifluoromethyl)-1H-pyrazole

CAS RN

153085-15-5
Record name 1-Methyl-5-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
MA Tairov, V Levchenko, IA Stadniy… - … Process Research & …, 2020 - ACS Publications
A new, high-yielding, and practical method for synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole, key intermediates for important …
Number of citations: 6 pubs.acs.org
YV Burgart, NA Agafonova, EV Shchegolkov… - Journal of Fluorine …, 2019 - Elsevier
We have found selective conditions for methylation of 3-trifluoromethyl-1H-pyrazol-5-ol that allowed us to obtain mono-Me-substituted N 1 - and O-isomers as well N 1 ,N 2 -, N 1 ,O- and …
Number of citations: 10 www.sciencedirect.com
Y Zhou, N Xue, G Wang, J Qu - Journal of Chemical …, 2010 - journals.sagepub.com
… Protox inhibitors, a series of phenyl and 1,4-benzoxazin-5-yl pyrazole derivatives were synthesised from 3-(4-chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole …
Number of citations: 7 journals.sagepub.com
SO Duke, TD Sherman, MV Duke, H Matsumoto… - 1991 - hero.epa.gov
… PYRAZOLE AH-2.429 4 CHLORO-1-METHYL-3-4-NITROPHENOXY-5-TRIFLUOROMETHYL-1H-PYRAZOLE AH-430 5-4 CHLORO-1-METHYL-5-TRIFLUOROMETHYL-1H-PYRAZOLE…
Number of citations: 0 hero.epa.gov
MA TAIROV, V LEVCHENKO, IA STADNIY… - Org. Process Res …, 2020 - thieme-connect.com
Significance: The regioselective scalable synthesis of 3/5-trifluoromethyl pyrazole derivatives represents an important challenge, given the prominence of these motifs in both …
Number of citations: 3 www.thieme-connect.com
V Snieckus, P Richardson - Synfacts, 2021 - thieme-connect.com
Significance: The regioselective scalable synthesis of 3/5-trifluoromethyl pyrazole derivatives represents an important challenge, given the prominence of these motifs in both …
Number of citations: 0 www.thieme-connect.com
XL DONG, YH ZHOU, SS XU, JP QU - Chinese Journal of Organic …, 2011 - sioc-journal.cn
A series of novel 5-arylmethoxy phenylpyrazole derivateves are prepared from 4-chloro-2-fluoro-5-methoxybenzaldehyde via a condensation, ring closure, methylation, etc. All these …
Number of citations: 2 sioc-journal.cn
RS Foster, H Adams, H Jakobi… - The Journal of Organic …, 2013 - ACS Publications
… with 15% EtOAc in petroleum ether, ethyl 1-methyl-5-trifluoromethyl-1H-pyrazole-3-carboxylate 27a and ethyl 1-methyl-5-trifluoromethyl-1H-pyrazole-4-carboxylate 27b were isolated as …
Number of citations: 61 pubs.acs.org
N Xue, Y Zhou, G Wang, W Miao… - Journal of Heterocyclic …, 2010 - Wiley Online Library
In recent years, protoporphyrinogen oxidase (Protox) inhibitor herbicides are developed rapidly, because of this type of herbicides shows high herbicidal activity and low toxicity. In this …
Number of citations: 23 onlinelibrary.wiley.com
BA Chalyk, A Khutorianskyi, A Lysenko… - The Journal of …, 2019 - ACS Publications
A facile synthetic route toward either 3- or 5-fluoroalkyl-substituted isoxazoles or pyrazoles containing an additional functionalization site was developed and applied on a multigram …
Number of citations: 22 pubs.acs.org

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